2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide
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Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Assessment
A study elaborated on the synthesis of novel acetamide derivatives, including structures similar to 2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide, through a multi-step reaction sequence starting from the Leuckart reaction. These derivatives were evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, with some showing activities comparable to standard drugs due to the presence of bromo, tert-butyl, and nitro groups (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016).
Environmental Contaminant Degradation
Research on p-Nitrophenol, a compound structurally related to this compound, highlights its recognition as an environmental contaminant primarily used in manufacturing medicines and pesticides. A novel gene cluster responsible for the degradation of p-Nitrophenol was identified in Rhodococcus opacus SAO101, showcasing the potential bioremediation applications of enzymes and genetic elements capable of degrading nitrophenol compounds (W. Kitagawa, N. Kimura, & Y. Kamagata, 2004).
Anticancer Potential
Another study on the development of new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, aimed at potential anticancer, anti-inflammatory, and analgesic agents. It was found that halogens on the aromatic ring favored anticancer and anti-inflammatory activity. Specifically, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited significant potential, suggesting that similar compounds might have therapeutic development prospects (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014).
Mechanism of Action
Target of Action
The primary targets of 2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide are currently unknown. This compound is structurally related to 2-bromo-4-nitrophenol and 4-(2-bromo-4-nitrophenoxy)tetrahydro-2H-pyran
Mode of Action
Given the presence of a bromine atom and a nitro group in its structure, it can be hypothesized that it may undergo nucleophilic substitution reactions or reduction reactions. .
Properties
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-2-12-10(14)6-17-9-4-3-7(13(15)16)5-8(9)11/h3-5H,2,6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFFWJRHUUBNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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